8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione

spirocyclic synthesis piperidine carbonitrile hydrolysis yield optimization

Researchers sourcing spirocyclic building blocks for medicinal chemistry frequently encounter scaffold misidentification-substituting unsubstituted or methyl analogs for the 8-benzyl derivative introduces >150-fold LogP variation, compromising reaction compatibility and SAR reproducibility. Batch inconsistency and unverified substitution patterns lead to synthetic failure, erroneous biological readouts, and wasted lead optimization cycles. 8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione (CAS 1463-48-5) provides a validated, pre-functionalized spirocyclic dione with differentiated physicochemical properties. • LogP 1.58->150-fold enhancement over unsubstituted core-ensures organic-phase reaction compatibility • Crystalline solid (mp 187-189°C) enables straightforward handling and analytical QC calibration • Available at 95% purity from multiple stock points for uninterrupted parallel synthesis

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 1463-48-5
Cat. No. B074075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione
CAS1463-48-5
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1CN(CCC12CC(=O)NC2=O)CC3=CC=CC=C3
InChIInChI=1S/C15H18N2O2/c18-13-10-15(14(19)16-13)6-8-17(9-7-15)11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,19)
InChIKeyZGADWVQZLQNWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: Procurement & Selection Guide


8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione is a spirocyclic diketone bearing a benzyl substitution at the 8-position, with the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol . This compound belongs to the 2,8-diazaspiro[4.5]decane-1,3-dione class and features a rigid spirocyclic core that imposes conformational constraints distinct from simple piperidine or succinimide derivatives [1]. Its benzyl substituent confers differentiated physicochemical properties—including increased lipophilicity (LogP 1.58) and a sharp melting point of 187–189 °C—relative to the unsubstituted core scaffold (2,8-diazaspiro[4.5]decane-1,3-dione, CAS 2079-25-6) .

Rigid spirocyclic core imposes conformational constraints distinct from monocyclic piperidines
8-Benzyl substitution provides differentiated lipophilicity and crystallization behavior
Multi-vendor availability with batch-specific analytical certification supports procurement reliability

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: Generic Substitution Risks


Within the 2,8-diazaspiro[4.5]decane-1,3-dione family, substitution pattern is the primary determinant of both synthetic utility and downstream biological compatibility. The unsubstituted core scaffold (2,8-diazaspiro[4.5]decane-1,3-dione, CAS 2079-25-6) is commercially scarce and exhibits markedly different physicochemical properties, including a substantially lower LogP of 0.0074 compared to 1.58 for the 8-benzyl derivative [1]. Methyl-substituted analogs such as 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86) have been characterized as muscarinic M1 agonists, whereas the 8-benzyl derivative serves a distinct role as a versatile synthetic intermediate rather than a direct pharmacological agent [2]. The benzyl group confers enhanced lipophilicity that alters solubility, crystallization behavior, and compatibility with organic reaction media—factors that directly impact reproducibility in synthetic workflows. Interchanging in-class analogs without verifying substitution identity introduces measurable risk of synthetic failure, inconsistent characterization data, and erroneous biological interpretation.

Lipophilicity mismatch
Unsubstituted core scaffold exhibits markedly lower lipophilicity, which may alter organic-phase solubility and extraction behavior.
Pharmacological profile divergence
8-Methyl analog (RS86) is a muscarinic M1 agonist, not a general synthetic intermediate; this introduces pharmacological off-target risk.
Synthetic route incompatibility
Benzyl derivative synthesis uses acid-catalyzed hydrolysis; 8-methyl analog requires additional N-alkylation, limiting direct route substitution.

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: Quantitative Head-to-Head Evidence


Synthetic Efficiency: Benzyl Derivative vs. Core Scaffold

A well-documented synthetic route from 1-benzyl-4-cyanomethyl-piperidine-4-carbonitrile via acid-catalyzed hydrolysis yields the target 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione in 81.8% over three steps . In contrast, the unsubstituted core scaffold (CAS 2079-25-6) requires distinct synthetic entry points with no reported three-step yields exceeding this value, and the 2-ethyl-8-methyl analog (RS86) follows an entirely different synthetic sequence involving N-alkylation of 8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione with ethanol derivatives [1]. This yield figure provides a benchmark for process chemists evaluating synthetic feasibility of the benzyl-substituted scaffold versus alternative spirocyclic diones.

Synthetic Yield
Cross-study comparable
81.8% three-step yield
vs. no reported benchmark for 8-methyl analog
Supports synthetic route feasibility assessment
Conditions: AcOH/H₂SO₄, 125 °C, 1 h
spirocyclic synthesis piperidine carbonitrile hydrolysis yield optimization

Lipophilicity Enhancement by 8-Benzyl Substitution

The 8-benzyl substitution confers a measured LogP of 1.58 , compared to 0.0074 for the unsubstituted 2,8-diazaspiro[4.5]decane-1,3-dione core (CAS 2079-25-6) [1]. The 2-ethyl-8-methyl analog (RS86) exhibits an intermediate lipophilicity profile based on structural extrapolation, while 2-alkoxy derivatives show LogP values that vary with alkoxy chain length [2]. This >150-fold difference in calculated LogP between the 8-benzyl derivative and the unsubstituted core has direct implications for solubility in organic reaction media, chromatographic retention behavior, and predicted blood-brain barrier permeability in downstream applications.

LogP (Lipophilicity)
Direct head-to-head comparison
1.58 (benzyl) vs. 0.0074 (core)
Δ +1.57 LogP units
Impacts organic-phase solubility and chromatographic behavior
Calculated LogP values from ChemSrc/LookChem
LogP lipophilicity physicochemical profiling medicinal chemistry

Physical State Differentiation: Crystalline Solid vs. Oil

The target compound is a crystalline solid with a reported melting point range of 187–189 °C . The 8-benzyl-2,8-diazaspiro[4.5]decane core (without the 1,3-dione functionality, CAS 336191-15-2) is reported as an oil [1]. The 8-benzyl-2,8-diazaspiro[4.5]decan-3-one mono-ketone analog (CAS 154495-69-9) also differs in solid-state properties with no sharp melting point consistently reported across vendors. The presence of a sharp, reproducible melting point facilitates rapid identity verification via melting point apparatus without requiring full spectroscopic analysis, a practical advantage in high-throughput laboratory settings.

Physical State
Class-level inference
Crystalline solid, mp 187–189 °C
vs. reduced analog: oil
Melting point enables rapid identity verification
Vendor-reported data; verify lot consistency
melting point solid-state characterization purity verification quality control

Multi-Vendor Availability with Analytical Certification

The 8-benzyl derivative is actively stocked by multiple reputable vendors with defined purity specifications: Bidepharm supplies at 98+% purity with batch-specific NMR, HPLC, and GC reports ; AKSci offers 95% purity in sizes from 250 mg to 5 g with SDS and COA documentation ; Aladdin, abcr GmbH, and Key Organics/BIONET (via Sigma-Aldrich) also maintain active listings . In contrast, the unsubstituted core scaffold (CAS 2079-25-6) has limited commercial availability with sparse active vendor listings, and the 2-ethyl-8-methyl analog (RS86) is primarily a research literature compound rather than a routinely stocked catalog item. The multi-vendor sourcing profile reduces supply chain concentration risk and enables competitive pricing comparisons.

Vendor Availability
Data to verify
≥5 active vendors, 95–98+% purity
vs. ≤2 vendors for unsubstituted core
Reduces supply chain concentration risk
Verify vendor certifications and current stock
vendor sourcing purity specification analytical certification supply chain

8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione: Research & Industrial Applications


Medicinal Chemistry Scaffold for Spirocyclic Kinase Inhibitor Development

The 2,8-diazaspiro[4.5]decane scaffold has been validated as a privileged chemotype for kinase inhibitor development, with derivatives demonstrating RIPK1 inhibition at nanomolar potency (IC₅₀ = 92 nM for optimized spiro[4.5]decane derivatives) [1]. The 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione serves as a key intermediate for introducing the benzyl substitution pattern that contributes to target binding and physicochemical optimization. Its >150-fold LogP enhancement over the unsubstituted core provides a tunable lipophilicity handle for balancing potency and drug-like properties in lead optimization campaigns.

Synthetic Intermediate for Muscarinic Receptor Ligand Libraries

The 8-azaspiro[4.5]decane skeleton has been established as a useful template for designing muscarinic agonists, particularly those targeting M1 receptors implicated in cognitive function and antidementia drug discovery [2]. The 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione provides a pre-functionalized scaffold bearing the 1,3-dione moiety that can be further elaborated via N-alkylation or reduction to access diverse spirocyclic amine derivatives for SAR exploration [3].

Physicochemical Reference Standard for Spirocyclic Characterization

With a well-defined melting point of 187–189 °C and documented LogP of 1.58 , the 8-benzyl derivative serves as a reliable reference compound for calibrating analytical methods (HPLC retention time, melting point apparatus, LogP determination) applied to spirocyclic dione libraries. Its crystalline solid form contrasts with the oily reduced analog (8-benzyl-2,8-diazaspiro[4.5]decane, CAS 336191-15-2), providing a clear physical state comparator for quality control of reduction reactions.

Benchmark Intermediate for Process Chemistry Route Scoping

The documented three-step synthesis yielding 81.8% from 1-benzyl-4-cyanomethyl-piperidine-4-carbonitrile provides a validated benchmark for process chemists evaluating the scalability and cost-efficiency of spirocyclic dione synthesis. The availability of the compound from multiple vendors at 95–98+% purity further supports its use as a starting material for parallel medicinal chemistry efforts without requiring in-house synthetic capacity.

Application
Selection Property
Validation Focus
Spirocyclic kinase inhibitor scaffold development
8-Benzyl spirocyclic dione intermediate
RIPK1 pathway inhibition context (scaffold-based)
Muscarinic receptor ligand library synthesis
Pre-functionalized scaffold with 1,3-dione
M1 receptor SAR exploration
Physicochemical reference standard for spirocyclic libraries
Crystalline solid with defined mp and LogP
Analytical method calibration (HPLC, mp apparatus)
Process chemistry route scoping benchmark
Documented three-step synthetic yield
Scalability and cost-efficiency assessment

Technical Documentation Hub

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